molecular formula C8H4ClF2N B1610091 4-(Chlorodifluoromethyl)benzonitrile CAS No. 51012-21-6

4-(Chlorodifluoromethyl)benzonitrile

Cat. No. B1610091
CAS RN: 51012-21-6
M. Wt: 187.57 g/mol
InChI Key: HMHWTRCQAAXYJB-UHFFFAOYSA-N
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Description

4-(Chlorodifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4ClF2N . It has a molecular weight of 187.58 . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 4-(Chlorodifluoromethyl)benzonitrile is 1S/C8H4ClF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Applications in Battery Technology

A study by Huang et al. (2014) explored the use of a closely related compound, 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. The addition significantly improved the cyclic stability and capacity retention of the cathode, showcasing the potential of fluorinated benzonitriles in enhancing battery performance (Huang et al., 2014).

Analytical Chemistry Applications

Flanagan and Ruprah (1989) developed a high-performance liquid chromatographic assay for detecting chlorophenoxy and benzonitrile herbicides, including bromoxynil and ioxynil, in biological specimens. This method aids in diagnosing acute poisoning, demonstrating the role of benzonitrile derivatives in developing sensitive analytical techniques (Flanagan & Ruprah, 1989).

Environmental Studies

Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including dichlobenil, bromoxynil, and ioxynil, in soil and subsurface environments. The review provides insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms, highlighting the environmental fate of these chemicals and their impact on groundwater contamination (Holtze et al., 2008).

properties

IUPAC Name

4-[chloro(difluoro)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHWTRCQAAXYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471669
Record name 4-(chlorodifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chlorodifluoromethyl)benzonitrile

CAS RN

51012-21-6
Record name 4-(chlorodifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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